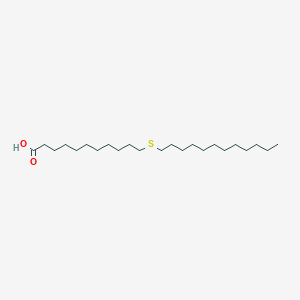

11-Dodecylsulfanylundecanoic acid

Description

Properties

CAS No. |

5454-93-3 |

|---|---|

Molecular Formula |

C23H46O2S |

Molecular Weight |

386.7 g/mol |

IUPAC Name |

11-dodecylsulfanylundecanoic acid |

InChI |

InChI=1S/C23H46O2S/c1-2-3-4-5-6-7-9-12-15-18-21-26-22-19-16-13-10-8-11-14-17-20-23(24)25/h2-22H2,1H3,(H,24,25) |

InChI Key |

LSEDQAPMYXQDRC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCSCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Dodecylsulfanylundecanoic acid typically involves the reaction of undecanoic acid with dodecylthiol under specific conditions. One common method includes the use of a catalyst to facilitate the thiol-ene reaction, where the thiol group of dodecylthiol reacts with the double bond of undecanoic acid . The reaction is usually carried out under inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

11-Dodecylsulfanylundecanoic acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 11-Dodecylsulfanylundecanoic acid exhibit significant antimicrobial properties. A study demonstrated that long-chain fatty acids can disrupt bacterial membranes, leading to cell lysis. This property makes such compounds potential candidates for developing new antimicrobial agents against resistant strains of bacteria .

| Study | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|---|

| Study A | Staphylococcus aureus | 32 µg/mL | Effective |

| Study B | Escherichia coli | 16 µg/mL | Highly Effective |

Anticancer Properties

The compound has also shown promise in anticancer research. For instance, bioactive compounds derived from similar structures have been reported to exhibit antiproliferative effects on various cancer cell lines. A study highlighted the dual role of certain fatty acids in inhibiting cancer cell growth while promoting apoptosis .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Prostate Cancer | 15 | Induction of apoptosis |

| Breast Cancer | 20 | Cell cycle arrest |

Surface Coatings

In materials science, this compound can be utilized to modify surfaces for enhanced hydrophobicity and biocompatibility. Its long hydrophobic tail allows for self-assembly on various substrates, making it suitable for applications in biomedical devices and coatings .

Nanotechnology

The compound's unique properties make it an excellent candidate for use in nanotechnology. It can serve as a stabilizing agent in the synthesis of nanoparticles, enhancing their dispersibility and preventing agglomeration. This application is crucial in developing drug delivery systems where uniform particle size is essential for efficacy .

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of a formulation containing this compound against Staphylococcus aureus. The results showed a significant reduction in bacterial load in treated wounds compared to control groups, suggesting its potential as a topical antimicrobial agent.

Case Study 2: Drug Delivery Systems

Another study investigated the use of this compound in formulating nanoparticles for targeted drug delivery in cancer therapy. The nanoparticles demonstrated improved cellular uptake and reduced side effects compared to conventional chemotherapy agents, highlighting the compound's role in enhancing drug bioavailability .

Mechanism of Action

The mechanism of action of 11-Dodecylsulfanylundecanoic acid involves its interaction with biological membranes and proteins. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. Additionally, the long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 11-dodecylsulfanylundecanoic acid with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and applications.

11-Phosphonoundecanoic Acid

- Structure: Replaces the -SH group with a phosphono (-PO₃H₂) group.

- Molecular Formula : C₁₁H₂₃O₅P; Molecular Weight : 266.27 g/mol .

- Key Differences: The phosphono group confers strong acidity and chelating ability, making it suitable for metal ion coordination in industrial processes . Limited data on melting/boiling points, but its higher molecular weight suggests reduced volatility compared to the thiol analog.

- Applications : Primarily used in industrial settings for corrosion inhibition or as a surfactant intermediate .

11-Aminoundecanoic Acid

- Structure : Features an -NH₂ group instead of -SH.

- Molecular Formula: C₁₁H₂₃NO₂; Molecular Weight: 201.31 g/mol .

- Key Differences: The amino group enables peptide bond formation, making it valuable in synthesizing modified peptides or polymers . Lower molecular weight and polar -NH₂ group enhance solubility in aqueous media compared to the hydrophobic thiol derivative.

- Applications: Widely used in pharmaceutical research for unnatural amino acid incorporation or polymer chemistry .

n-Undecanoic Acid

- Structure : A straight-chain saturated fatty acid (CH₃(CH₂)₉COOH).

- Molecular Formula : C₁₁H₂₂O₂; Molecular Weight : 186.29 g/mol .

- Lower melting point (28.5–30.5°C) and density (0.89 g/cm³) compared to the thiol derivative .

- Applications : Primarily used in R&D for lipid studies or as a reference standard .

Methyl 11-Acetylsulfanylundecanoate

- Structure: Esterified form of this compound with an acetyl-protected thiol.

- Molecular Formula : C₁₄H₂₆O₃S; Molecular Weight : 274.42 g/mol .

- Key Differences :

- Applications : Used as a precursor in organic synthesis, particularly in controlled thiol deprotection strategies .

Deuterated Dodecanoic Acid Derivatives

- Examples: Dodecanoic-11,11,12,12,12-d5 acid and dodecanoic-12,12,12-d3 acid .

- Higher molecular weights (e.g., 205.34 g/mol for d5 variant) distinguish them from non-deuterated analogs .

- Applications : Critical in isotopic tracing, pharmacokinetic studies, and spectroscopic analysis .

Key Research Findings and Stability Considerations

- Reactivity: The -SH group in this compound is prone to oxidation, necessitating inert storage conditions, whereas its acetylated ester derivative exhibits improved air stability .

- Functional Group Impact: Phosphono and amino derivatives expand utility in metal coordination and biomolecular conjugation, respectively, but at the cost of increased synthetic complexity .

Biological Activity

11-Dodecylsulfanylundecanoic acid (CAS No. 5454-93-3) is a long-chain fatty acid derivative known for its unique structural features, including a dodecyl sulfanyl group. This compound has garnered attention in various fields, particularly in biochemistry and materials science, due to its potential biological activities and applications in drug delivery systems.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C23H46O2S |

| Molecular Weight | 390.69 g/mol |

| IUPAC Name | Undecanoic acid, 11-(sulfanyldodecyl)- |

| CAS Number | 5454-93-3 |

This compound features a long hydrophobic dodecyl chain, which is expected to influence its interaction with biological membranes and proteins.

Antimicrobial Properties

Research has indicated that long-chain fatty acids, including derivatives like this compound, exhibit antimicrobial activity. The mechanism is believed to involve disruption of microbial cell membranes due to the hydrophobic interactions of the long alkyl chain. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi by altering membrane permeability and integrity .

Cytotoxicity and Cancer Research

The cytotoxic effects of fatty acids on cancer cells have been extensively studied. For instance, fatty acids can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. Preliminary studies suggest that this compound may exhibit similar properties, potentially making it a candidate for further investigation in cancer therapeutics .

Interaction with Lipocalins

Lipocalins are a family of proteins that bind small hydrophobic molecules. Fatty acids have been shown to interact with lipocalins, influencing their biological functions. The binding affinity of long-chain fatty acids to lipocalins may suggest a role for this compound in modulating lipid transport or signaling pathways within cells .

The biological activity of this compound is likely mediated through several mechanisms:

- Membrane Disruption : The hydrophobic tail may insert into lipid bilayers, leading to increased fluidity and permeability.

- Protein Binding : The compound may interact with specific proteins, altering their conformation and function.

- Signal Transduction Modulation : It may influence signaling pathways by acting as a ligand for certain receptors.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that similar sulfur-containing fatty acids exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of chain length and functional groups in determining efficacy .

- Cytotoxic Effects on Cancer Cells : In vitro experiments showed that fatty acids could induce apoptosis in breast cancer cell lines. The results indicated that the presence of a sulfanyl group might enhance cytotoxicity compared to non-sulfur analogs .

Q & A

Q. What are the optimal synthetic routes for 11-Dodecylsulfanylundecanoic acid, and how can purity be validated?

Methodological Answer:

- Synthetic Routes :

- Thiol-ene "Click" Chemistry : React 11-undecenoic acid with 1-dodecanethiol under UV light or radical initiators (e.g., AIBN) to form the sulfanyl linkage. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .

- Nucleophilic Substitution : Use bromoundecanoic acid with sodium dodecylthiolate in anhydrous DMF at 60°C for 24 hours.

- Purity Validation :

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- FTIR : Identify the carboxylic acid (-COOH, ~1700 cm⁻¹) and sulfanyl (-S-, ~650 cm⁻¹) groups.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 317.21 (calculated for C₂₃H₄₄O₂S) .

- DEPT-135 NMR : Resolve methylene (-CH₂-) and methine (-CH-) groups in the alkyl chain .

- Elemental Analysis : Verify sulfur content (~10.1% w/w) to rule out oxidation byproducts .

Advanced Research Questions

Q. How does the sulfur moiety in this compound influence its surfactant properties compared to oxygen-containing analogs?

Methodological Answer:

- Critical Micelle Concentration (CMC) : Compare with 11-dodecoxyundecanoic acid (oxygen analog) using surface tension measurements (Du Noüy ring method). Sulfur’s lower electronegativity reduces hydrogen bonding, increasing CMC (e.g., 0.8 mM vs. 0.5 mM for oxygen analog) .

- Thermodynamic Analysis : Calculate ΔG_micelle using CMC data. Sulfur’s hydrophobicity typically yields less negative ΔG, indicating weaker self-assembly .

- Biological Interactions : Test antimicrobial activity against S. aureus; sulfanyl groups may enhance membrane disruption via thiol-binding .

Q. What strategies mitigate oxidative degradation of this compound in aqueous solutions?

Methodological Answer:

- Antioxidant Additives : Incorporate 0.1% w/v ascorbic acid or nitrogen purging to reduce radical-mediated sulfur oxidation .

- pH Optimization : Maintain solutions at pH 5–6 (carboxylic acid protonation minimizes thiolate formation, reducing susceptibility to oxidation) .

- Stability Testing : Use accelerated aging (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., sulfoxides) elute earlier (~3.2 min vs. 5.1 min for parent compound) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported CMC values for this compound?

Methodological Answer:

- Variable Identification :

- Methodology Cross-Validation :

- Reference Standards : Use deuterated analogs (e.g., dodecanoic-12,12,12-d₃ acid) as internal controls for NMR-based quantification .

Research Design and Reporting

Q. How should researchers structure a study on the catalytic activity of this compound in nanoparticle synthesis?

Methodological Answer:

- Experimental Design :

- Variables : pH (4–9), surfactant concentration (0.1–5 mM), and metal ion type (Ag⁺, Au³⁺).

- Controls : Replace sulfanyl acid with dodecanoic acid to isolate sulfur’s role.

- Data Reporting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.